The primary source of 3',5'-Anhydrosucralose is sucrose, which undergoes chemical modifications to yield this compound. Sucrose itself is a naturally occurring disaccharide found in many plants, primarily sugarcane and sugar beet.
3',5'-Anhydrosucralose falls under the category of sugar alcohols and non-nutritive sweeteners. It is often classified alongside other synthetic sweeteners due to its low caloric content and high sweetness intensity compared to sucrose.
The synthesis of 3',5'-Anhydrosucralose typically involves the following methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically used to monitor the progress of the reaction and to purify the compound.
3',5'-Anhydrosucralose has a unique molecular structure characterized by its anhydro linkage between two sugar units. The structural formula can be represented as follows:
This indicates that it contains twelve carbon atoms, eighteen hydrogen atoms, and ten oxygen atoms.
The molecular weight of 3',5'-Anhydrosucralose is approximately 342.26 g/mol. Its structure contributes to its properties as a sweetener, including its ability to mimic the taste profile of sucrose while being less metabolically available.
3',5'-Anhydrosucralose can participate in various chemical reactions typical for sugars, including:
The stability of 3',5'-Anhydrosucralose under heat and acidic conditions makes it suitable for use in processed foods where other sweeteners might degrade.
The mechanism by which 3',5'-Anhydrosucralose exerts its sweetening effect involves binding to taste receptors on the tongue. Specifically, it interacts with the sweet taste receptors (T1R2/T1R3), mimicking the sweetness profile of sucrose without providing calories.
Studies indicate that 3',5'-Anhydrosucralose is significantly sweeter than sucrose—estimates suggest it could be up to 600 times sweeter, making it an attractive option for food formulations aimed at reducing caloric intake while maintaining sweetness.
3',5'-Anhydrosucralose is primarily used in:
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